molecular formula C12H15NO B11908300 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone

Cat. No.: B11908300
M. Wt: 189.25 g/mol
InChI Key: HRJUTQTURSYTSE-UHFFFAOYSA-N
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Description

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone is a chemical compound with a unique structure that includes a quinoline ring systemIts molecular formula is C12H15NO, and it is known for its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-methyl derivatives with trimethyl orthoformate and urea, followed by condensation with acetonitrile derivatives in the presence of potassium hydroxide (KOH) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of quinoline-5-carboxylic acid derivatives.

    Reduction: Formation of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone involves its interaction with various molecular targets. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, contributing to its neuroprotective and antidepressant-like effects . Additionally, the compound may act as a free radical scavenger, providing antioxidant benefits.

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone stands out due to its specific structure, which allows it to interact with a unique set of molecular targets

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(1-methyl-3,4-dihydro-2H-quinolin-5-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-9(14)10-5-3-7-12-11(10)6-4-8-13(12)2/h3,5,7H,4,6,8H2,1-2H3

InChI Key

HRJUTQTURSYTSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCCN(C2=CC=C1)C

Origin of Product

United States

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